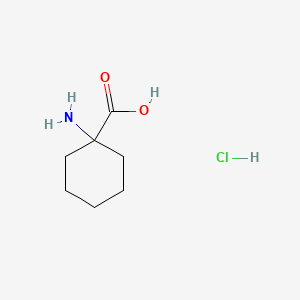

1-Aminocyclohexane-1-carboxylic acid hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique est un composé organique appartenant à la classe des α-aminoacides. Il se caractérise par un cycle cyclohexane substitué par un groupe amino et un groupe acide carboxylique sur le même atome de carbone. Ce composé est souvent utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés structurales uniques.

Mécanisme D'action

Target of Action

It’s known that α-aminocyclohexanecarboxylic acid enhances the stability of highly regular β-helical motifs .

Mode of Action

It’s possible that the compound interacts with its targets to stabilize β-helical motifs

Biochemical Pathways

The compound’s ability to stabilize β-helical motifs suggests it may influence protein folding or other processes involving these structures .

Result of Action

Its potential to stabilize β-helical motifs could have implications for protein structure and function .

Analyse Biochimique

Biochemical Properties

1-Aminocyclohexane-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It is known to interact with enzymes involved in peptide synthesis, such as peptide synthetases, which incorporate this amino acid into peptide chains . The compound’s cyclic structure imparts conformational rigidity, which can influence the folding and stability of peptides and proteins. Additionally, this compound can interact with other biomolecules, including transport proteins and receptors, affecting their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of receptors and enzymes involved in signal transduction . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has been shown to enhance the stability of β-helical motifs, which are important for protein structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their conformation and activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown, affecting its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its activity and influence cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be incorporated into peptide chains by peptide synthetases, influencing the overall metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the concentrations of various metabolites.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique peut être synthétisé par plusieurs méthodes. Une méthode courante implique l'hydrogénation de l'oxime de cyclohexanone, suivie d'une hydrolyse pour obtenir l'aminoacide souhaité. La réaction nécessite généralement un catalyseur d'hydrogénation tel que le palladium sur carbone et est réalisée sous des conditions de haute pression et de haute température .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique implique souvent l'utilisation de réacteurs d'hydrogénation à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et la concentration du catalyseur. Le produit final est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir le sel de chlorhydrate.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des imines ou des nitriles correspondants dans des conditions spécifiques.

Réduction : Le groupe acide carboxylique peut être réduit en alcool en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant des amides ou d'autres dérivés.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs typiques.

Substitution : Les chlorures d'acyle ou les anhydrides sont souvent utilisés en présence d'une base comme la triéthylamine.

Principaux produits :

Oxydation : Imines, nitriles.

Réduction : Alcools.

Substitution : Amides, esters.

Applications de la recherche scientifique

Le chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de divers composés organiques et comme auxiliaire chiral dans la synthèse asymétrique.

Biologie : Le composé est étudié pour son rôle potentiel dans l'inhibition enzymatique et la modification des protéines.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels, notamment comme précurseur pour le développement de médicaments.

Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques

Mécanisme d'action

Le mécanisme d'action du chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec diverses molécules biologiques, influençant ainsi leur structure et leur fonction. Le groupe acide carboxylique peut participer à des réactions acido-basiques, affectant la réactivité du composé et son interaction avec les enzymes et les récepteurs. Ces interactions peuvent moduler les voies biochimiques et les processus cellulaires, conduisant à divers effets biologiques .

Composés similaires :

Acide 1-aminocyclohexanecarboxylique : Structure similaire mais sans le sel de chlorhydrate.

Acide cyclohexanecarboxylique : Manque le groupe amino.

Acide 1-(Fmoc-amino)cyclohexanecarboxylique : Contient un groupe protecteur fluorenylméthyloxycarbonyle sur le groupe amino.

Unicité : Le chlorhydrate d'acide 1-amino-1-cyclohexanecarboxylique est unique en raison de sa combinaison d'un cycle cyclohexane, d'un groupe amino et d'un groupe acide carboxylique, ainsi que du sel de chlorhydrate. Cette combinaison confère des propriétés chimiques et physiques spécifiques qui le rendent précieux dans diverses applications, notamment dans la synthèse de molécules organiques complexes et comme précurseur dans le développement pharmaceutique .

Applications De Recherche Scientifique

1-Amino-1-cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

Medicine: It is explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Comparaison Avec Des Composés Similaires

1-Aminocyclohexanecarboxylic acid: Similar structure but without the hydrochloride salt.

Cyclohexanecarboxylic acid: Lacks the amino group.

1-(Fmoc-amino)cyclohexanecarboxylic acid: Contains a fluorenylmethyloxycarbonyl protecting group on the amino group.

Uniqueness: 1-Amino-1-cyclohexanecarboxylic acid hydrochloride is unique due to its combination of a cyclohexane ring, an amino group, and a carboxylic acid group, along with the hydrochloride salt. This combination imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of complex organic molecules and as a precursor in pharmaceutical development .

Propriétés

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXSYHXQSKWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192780 | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39692-17-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39692-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039692176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-1-cyclohexanecarboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0480546720 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

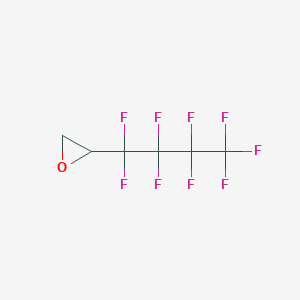

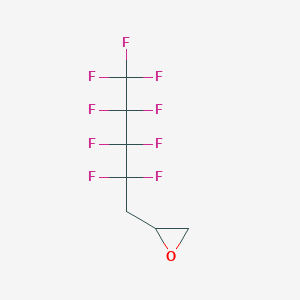

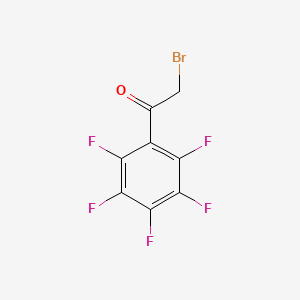

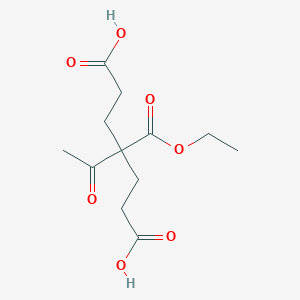

Feasible Synthetic Routes

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on reinvestigating the crystal structure of 1-aminocyclohexane-1-carboxylic acid hydrochloride (C7H14ClNO2) using X-ray diffraction. [] While the paper doesn't delve into the compound's pharmacological properties, it provides valuable structural information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)

![2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone](/img/structure/B1272942.png)